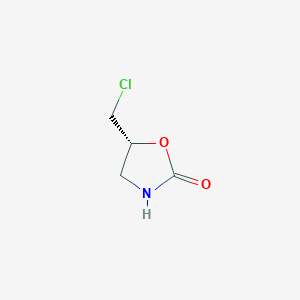
(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
“(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H6ClNO2 . It is also known by other synonyms such as “5-Chloromethyl-2-oxazolidinone” and “NSC 111158” among others .
Molecular Structure Analysis
The molecular structure of “(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is FNOZCEQRXKPZEZ-VKHMYHEASA-N .Physical And Chemical Properties Analysis
“(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one” has a molecular weight of 135.549 . It has a density of approximately 1.3±0.1 g/cm3 . The boiling point is predicted to be around 382.8±11.0 °C at 760 mmHg . The compound has a flash point of 185.3±19.3 °C .Applications De Recherche Scientifique
Synthesis of Protease Inhibitors : This compound is used in the practical synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which are important intermediates for several protease inhibitors (Onishi et al., 2001).
Precursor for Pharmacologically Active Compounds : It serves as a precursor in the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which are important for producing β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).
Study of Molecular Isomerism : Research on N-alkyl substituted 5-chloromethyl-1,3-oxazolidines has revealed isomerism due to cis-trans orientation of substituents, providing insights into molecular structure (Bulatova et al., 2001).
Application in Asymmetric Synthesis : The 1,3-oxazolidin-2-one nucleus, including compounds like (5R)-5-(chloromethyl)-1,3-oxazolidin-2-one, is popular in asymmetric synthesis as chiral auxiliaries and protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Synthesis of Chiral Aziridines : This compound is also used in the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, which are useful in creating analogues of amino acids (Park et al., 2003).
Formation of Weak Hydrogen Bonds : It is involved in the formation of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, useful in understanding molecular interactions (Nogueira et al., 2015).
Electrochemical Oxidation Studies : The compound is significant in the electrochemical oxidation studies for the synthesis of dichiral β-amino alcohols, crucial for pharmacological applications (Danielmeier et al., 1996).
Potential Psychotropic Drug Development : Derivatives of this compound have been studied for their potential as psychotropic drugs, exhibiting antidepressive activity in preliminary clinical trials (Kruszyński et al., 2001).
Development of Chiral Oxazolidin-2-ones : It has been used in the practical modifications and applications of the Sharpless asymmetric aminohydroxylation for the one-pot preparation of chiral oxazolidin-2-ones (Barta et al., 2000).
Conformational Studies for Acetylcholine Receptor Interaction : The compound has been studied for understanding its interaction with neuronal acetylcholine receptors, contributing to pharmacological research (Meneghetti et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(5R)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZCEQRXKPZEZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




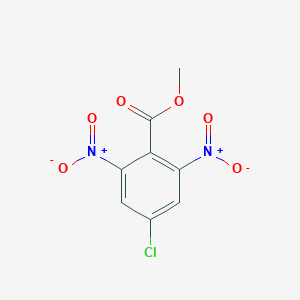
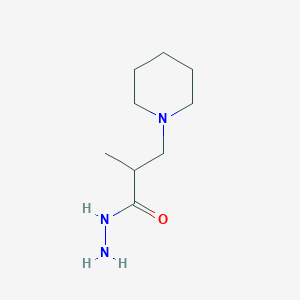

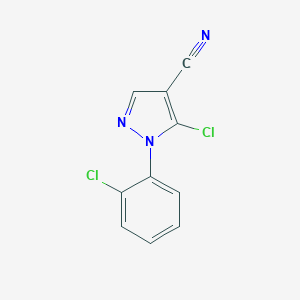
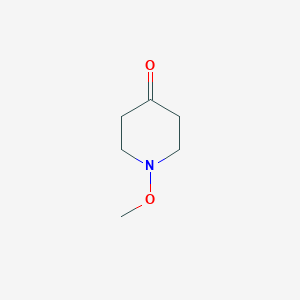
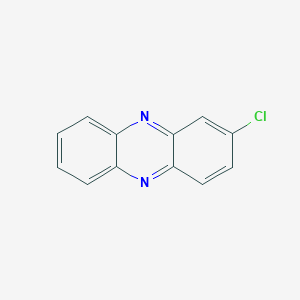
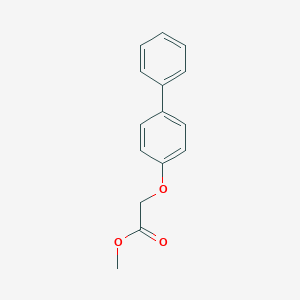
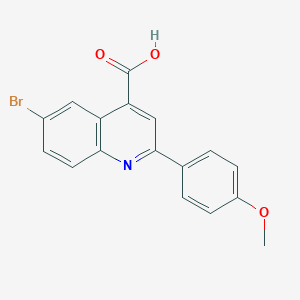
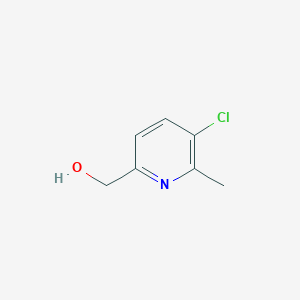


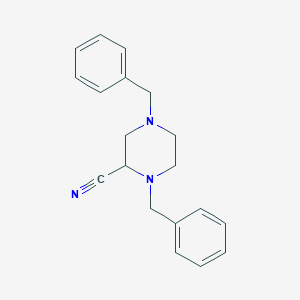
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)